Enhanced Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analog, 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine). This difference quantifies the enhanced lipophilicity imparted by the trifluoromethyl substituent, a key parameter for predicting membrane permeability and ADME properties in drug development . The measured LogP for 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is 2.88 , a substantial increase over the predicted value of ~0.58 for benzoguanamine [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 |
| Comparator Or Baseline | 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine); Predicted LogP ~0.58 |
| Quantified Difference | Increase of ~2.3 log units, representing a >200-fold difference in lipophilicity |
| Conditions | Calculated property (XLogP3) [1] vs. experimentally derived data from chemsrc.com |
Why This Matters
This quantified difference in lipophilicity dictates the compound's suitability for crossing biological membranes, making it a more relevant starting point for CNS or intracellular drug targets compared to the more polar, non-fluorinated analog.
- [1] PubChem. (2025). 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7576 View Source
